molecular formula C16H17N3O4S B12127125 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole

1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole

Cat. No.: B12127125
M. Wt: 347.4 g/mol
InChI Key: JSZCNXUCFQQCCC-UHFFFAOYSA-N
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Description

1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a sulfonyl group attached to a 2,5-diethoxyphenyl ring. Its distinct structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole typically involves multiple steps, starting with the preparation of the 2,5-diethoxyphenyl sulfonyl chloride. This intermediate is then reacted with benzotriazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzotriazole ring.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, where it can be reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group and formation of corresponding phenols and benzotriazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzotriazole ring can yield nitro-substituted derivatives.

Scientific Research Applications

1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The benzotriazole ring can act as an electron-rich center, facilitating the formation of stable intermediates with electrophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole can be compared with similar compounds such as:

    1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.

    1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole: This compound features a benzimidazole core instead of a benzotriazole, which can result in different chemical properties and biological activities.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(2,5-diethoxyphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C16H17N3O4S/c1-3-22-12-9-10-15(23-4-2)16(11-12)24(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-11H,3-4H2,1-2H3

InChI Key

JSZCNXUCFQQCCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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